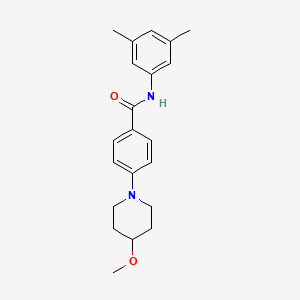

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 4-methoxypiperidin-1-yl substituent at the para position of the benzamide ring.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15-12-16(2)14-18(13-15)22-21(24)17-4-6-19(7-5-17)23-10-8-20(25-3)9-11-23/h4-7,12-14,20H,8-11H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOUPRNDMZKQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with neurotransmitter systems and its potential as a therapeutic agent.

Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.

Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular signaling pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological and Physicochemical Properties

Role of Heterocyclic Moieties

- Methoxypiperidine vs. Piperazine : describes a benzamide with a 4-methylpiperazine group, which enhances solubility via nitrogen basicity. The target compound’s methoxypiperidine may offer similar solubility benefits while introducing conformational flexibility due to the six-membered ring .

- Pyrrole-Containing Analogs : highlights that 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide increases cell-specific productivity, suggesting electron-rich heterocycles improve bioactivity. The methoxypiperidine group, though less aromatic, could provide a balance between hydrophobicity and hydrogen-bonding capacity .

Halogen and Methoxy Substituents

- describes 3,5-dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide , where chloro and methoxy groups enhance stability and binding affinity. The target compound’s lack of halogens may reduce toxicity but could compromise target interaction strength .

Solubility and Bioavailability

- The methoxy group in the target compound likely improves water solubility compared to non-polar analogs like 3g (). Piperidine-containing derivatives (e.g., ) may exhibit enhanced membrane permeability due to moderate lipophilicity .

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, often referred to as a piperidine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is notable for its structural features, which include a piperidine ring and a dimethyl-substituted phenyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Piperidine Ring : Contributes to the compound's interaction with biological targets.

- Dimethylphenyl Group : Enhances lipophilicity and may influence binding affinity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymes : Some studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in conditions like cancer and metabolic disorders .

- Antimicrobial Properties : Certain piperidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

Case Studies

- Anticancer Activity : A study published in Pesticide Science explored the effects of a related compound on chitin synthesis inhibition in Chilo suppressalis. The findings indicated that modifications at the para-position of phenyl rings significantly influenced biological activity, suggesting that structural variations can enhance or diminish efficacy .

- Cardiovascular Implications : Another investigation highlighted the endothelial lipase inhibitory properties of compounds structurally related to our target compound. The IC50 values reported were as low as 16 nM, indicating strong potential for cardiovascular applications .

Data Table of Biological Activities

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| GSK 264220A | Endothelial lipase | 16 | |

| Related Piperidine Derivative | Antimicrobial | Varies | |

| This compound | Potential anticancer | Not yet determined | Current Study |

Comparative Analysis

The biological activities of this compound can be compared with other known piperidine derivatives. The presence of specific substituents on the phenyl rings appears to play a critical role in modulating the activity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-methoxypiperidine moiety and subsequent coupling with substituted benzoyl chloride. Key intermediates (e.g., 4-(4-methoxypiperidin-1-yl)benzoic acid) should be purified via recrystallization or column chromatography and characterized using -NMR, -NMR, and LC-MS .

- Critical Step : Amide bond formation requires anhydrous conditions with coupling agents like HATU or EDCI, monitored by TLC or HPLC to ensure completion .

Q. How can the structural integrity of This compound be validated experimentally?

- Techniques :

- X-ray crystallography : For definitive confirmation of molecular geometry, use SHELX programs (e.g., SHELXL) for refinement. Crystal growth may require slow evaporation in polar aprotic solvents .

- Spectroscopy : Compare experimental -NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with computational predictions (DFT/B3LYP) .

- Data Validation : Cross-reference IR spectra for amide C=O stretches (~1650 cm) and piperidine C-O-C vibrations (~1100 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Assay Design :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays. IC values should be calculated from dose-response curves (n ≥ 3 replicates) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) and normalization to vehicle-treated cells .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles (e.g., high potency in vitro but low in vivo efficacy) be resolved?

- Approaches :

- Pharmacokinetic Studies : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability via LC-MS/MS. Poor solubility or rapid metabolism (CYP3A4-mediated) may explain discrepancies .

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What computational strategies are effective for predicting target interactions and SAR?

- Workflow :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., BRD4 bromodomain, PDB: 7RXR) to identify key residues (e.g., Asn140, Tyr139) for binding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

- SAR Insights : Substituents on the piperidine ring (e.g., methoxy vs. hydroxyl) significantly modulate binding entropy, as shown in analogs like 8d and 8e .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

- Process Chemistry :

- Catalyst Screening : Test Pd/C, Ni, or Ru catalysts for hydrogenation steps. For example, RuCl-mediated reductions improved yields by 15% in similar benzamides .

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry to identify Pareto-optimal conditions .

- Impurity Profiling : Use UPLC-QTOF to detect and quantify byproducts (e.g., dehalogenated intermediates) .

Notes

- Ethical Compliance : All in vivo studies must adhere to ARRIVE guidelines.

- Data Reproducibility : Share raw NMR/X-ray datasets via repositories like Zenodo or CSD (Cambridge Structural Database).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.